Cas no 106140-41-4 (2-Propanone,1-(4-piperidinyl)-)

2-Propanone,1-(4-piperidinyl)- structure
106140-41-4 structure
Product Name:2-Propanone,1-(4-piperidinyl)-
CAS No:106140-41-4
MF:C8H15NO
MW:141.210802316666
CID:127016
PubChem ID:3019492
Update Time:2025-07-16

2-Propanone,1-(4-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,1-(4-piperidinyl)-
    • 2-Propanone, 1-(4-piperidinyl)- (9CI)
    • AKOS006354722
    • piperidin-4-acetone
    • 1-(4-piperidyl)propan-2-one
    • 1-piperidin-4-ylpropan-2-one
    • 1-(piperidin-4-yl)propan-2-one
    • SB73799
    • EN300-794617
    • SCHEMBL4754506
    • 106140-41-4
    • Inchi: 1S/C8H15NO/c1-7(10)6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3
    • InChI Key: LKLPWBVOFQVJKZ-UHFFFAOYSA-N
    • SMILES: O=C(C)CC1CCNCC1

Computed Properties

  • Exact Mass: 141.11545
  • Monoisotopic Mass: 141.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

2-Propanone,1-(4-piperidinyl)- Pricemore >>

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Additional information on 2-Propanone,1-(4-piperidinyl)-

Professional Introduction to 2-Propanone, 1-(4-piperidinyl)- (CAS No. 106140-41-4)

2-Propanone, 1-(4-piperidinyl)-, with the chemical identifier CAS No. 106140-41-4, is a significant compound in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural properties, has garnered attention for its potential applications in drug development and molecular biology. The presence of a piperidine moiety in its molecular structure enhances its pharmacological relevance, making it a valuable candidate for further investigation.

The compound belongs to the class of heterocyclic ketones, which are known for their diverse biological activities. The piperidine ring, a six-membered nitrogen-containing aromatic ring, contributes to the molecule's ability to interact with various biological targets. This feature makes 2-Propanone, 1-(4-piperidinyl)- particularly interesting for researchers exploring novel therapeutic agents.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. The structural framework of 2-Propanone, 1-(4-piperidinyl)- suggests potential interactions with neurotransmitter systems, which has led to its inclusion in several preclinical studies. These studies aim to evaluate its efficacy and safety profile in models of depression, anxiety, and other central nervous system disorders.

One of the most compelling aspects of this compound is its ability to cross the blood-brain barrier. This property is crucial for any therapeutic agent intended to affect central nervous system function. The research into 2-Propanone, 1-(4-piperidinyl)- has shown promising results in animal models, where it demonstrated potential as an anxiolytic and antidepressant agent. These findings have spurred further investigation into its mechanisms of action and potential clinical applications.

The synthesis of 2-Propanone, 1-(4-piperidinyl)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperidine group into the propanone backbone is a critical step in the synthesis process. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methodologies are essential for ensuring that the final product meets the stringent requirements of pharmaceutical research.

Evaluation of the pharmacokinetic properties of 2-Propanone, 1-(4-piperidinyl)- has revealed that it exhibits moderate solubility in both water and organic solvents. This solubility profile is advantageous for formulating the compound into various dosage forms suitable for different therapeutic applications. Additionally, preliminary toxicological studies have indicated that the compound is well-tolerated at tested doses, suggesting a favorable safety profile.

The role of computational chemistry in studying 2-Propanone, 1-(4-piperidinyl)- cannot be overstated. Molecular modeling techniques have been utilized to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into its binding affinity and potential side effects, which are critical factors in drug development. By leveraging computational tools, researchers can accelerate the discovery process and prioritize compounds for further experimental validation.

The integration of machine learning algorithms has further enhanced the understanding of 2-Propanone, 1-(4-piperidinyl)-'s pharmacological properties. These algorithms can analyze large datasets containing experimental results and predict new molecular interactions with high accuracy. Such advancements are transforming drug discovery by enabling more efficient identification of promising candidates like this one.

The future directions for research on 2-Propanone, 1-(4-piperidinyl)- include exploring its potential as a lead compound for novel drug development. Ongoing studies aim to optimize its chemical structure to enhance its therapeutic efficacy while minimizing side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications that benefit patients worldwide.

In conclusion, 2-Propanone, 1-(4-piperidinyl)- (CAS No. 106140-41-4) represents a significant advancement in pharmaceutical research due to its unique structural properties and potential therapeutic applications. Its ability to interact with biological targets associated with neurological disorders positions it as a promising candidate for further development. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for improving human health and well-being.

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